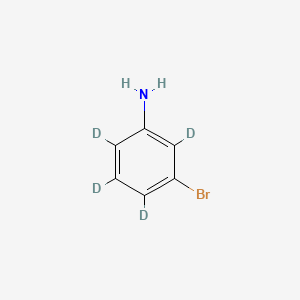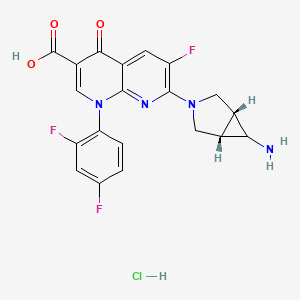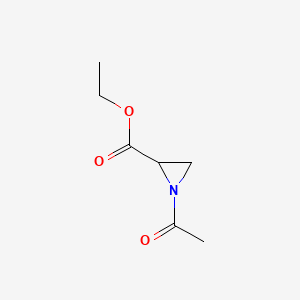
1,4-Diethynyl-2,5-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,4-Diethynyl-2,5-difluorobenzene” is a chemical compound with the molecular formula C10H4F2 . It is an alkyne bearing fluoro group in the phenyl ring .
Synthesis Analysis
The synthesis of “1,4-Diethynyl-2,5-difluorobenzene” involves diazotization of 2,4-difluoroaniline and hydro-de-diazotization of intermediate diazonium salt . The process is highly efficient and can be carried out in a continuous-flow reactor .
Molecular Structure Analysis
The molecular weight of “1,4-Diethynyl-2,5-difluorobenzene” is 162.14 . The InChI code for this compound is 1S/C10H4F2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H .
Chemical Reactions Analysis
The Suzuki-Miyaura reaction of 1,4-dibromo-2-fluorobenzene with arylboronic acids yields fluorinated para-terphenyls . This suggests that “1,4-Diethynyl-2,5-difluorobenzene” could potentially undergo similar reactions.
Physical And Chemical Properties Analysis
“1,4-Diethynyl-2,5-difluorobenzene” is a solid or semi-solid or lump or liquid . It should be stored in an inert atmosphere at 2-8°C .
Applications De Recherche Scientifique
Organic Synthesis
1,4-Diethynyl-2,5-difluorobenzene is a valuable building block in organic synthesis. Its diethynyl groups are reactive sites for various coupling reactions, such as Sonogashira coupling, which is pivotal in constructing complex organic molecules. This compound is particularly useful in synthesizing extended π-conjugated systems, which are essential in developing new organic semiconductors .
Polymer Research
In polymer science, 1,4-Diethynyl-2,5-difluorobenzene is utilized to create novel polymeric materials. It can act as a monomer that links to form polymers with unique electrical properties, suitable for use in organic electronics and light-emitting diodes (LEDs). The incorporation of fluorine atoms can lead to polymers with enhanced stability and altered electronic properties .
Medicinal Chemistry
While direct applications in medicinal chemistry are not extensively documented for 1,4-Diethynyl-2,5-difluorobenzene, its derivatives could be explored for pharmaceutical applications. The compound’s structure allows for modification and attachment of various functional groups, potentially leading to new drug candidates with specific biological activities .
Materials Science
This compound is instrumental in materials science, particularly in the development of advanced materials with specific optical and electronic attributes. Its ability to form rigid rod-like structures makes it a candidate for creating liquid crystalline materials, which have applications in displays and advanced optics .
Electronics
In the field of electronics, 1,4-Diethynyl-2,5-difluorobenzene is used to develop electronic components at the molecular level. Its conjugated system can facilitate charge transfer, making it a potential material for molecular wires and other components in molecular electronics .
Environmental Studies
The compound’s role in environmental studies is not directly established, but its derivatives and related compounds could be used to study environmental processes, such as the transport and fate of organic pollutants. Its stable structure under various conditions makes it a suitable model compound for such studies .
Analytical Chemistry
In analytical chemistry, 1,4-Diethynyl-2,5-difluorobenzene can be used as a standard or reference compound in various spectroscopic methods, including NMR and mass spectrometry. Its unique structure provides distinct signals that are useful for calibration and method development .
Nanotechnology
The compound’s potential in nanotechnology lies in its ability to form part of nanostructured materials. Due to its conjugated system and reactive ethynyl groups, it can be used to construct nanoscale architectures, which are fundamental in creating devices with nanoscale precision .
Safety and Hazards
Propriétés
IUPAC Name |
1,4-diethynyl-2,5-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDABRNWPOHMRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1F)C#C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666704 |
Source


|
| Record name | 1,4-Diethynyl-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethynyl-2,5-difluorobenzene | |
CAS RN |
156016-23-8 |
Source


|
| Record name | 1,4-Diethynyl-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is known about the crystal structure of 1,4-Diethynyl-2,5-difluorobenzene and how does it relate to its potential applications?
A1: 1,4-Diethynyl-2,5-difluorobenzene's crystal structure has been successfully determined using X-ray diffraction. [] The analysis reveals the presence of C=C-H···F and C=C-H···π(C=C) interactions within the crystal lattice. These specific interactions are crucial for controlling molecular arrangement in the solid state, a key factor influencing the performance of organic materials. For instance, they can influence charge transport properties, making this compound potentially useful in developing organic semiconductors or optoelectronic devices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)
![[(8-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588564.png)

![[(1-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588568.png)
![1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588572.png)

![4,5-Dihydro-3H-[1,2]oxazolo[5,4,3-de]quinoline](/img/structure/B588574.png)



